
3-(4-Chlorophenyl)morpholine
Overview
Description
“3-(4-Chlorophenyl)morpholine” is a chemical compound with the empirical formula C10H13Cl2 . It’s a hydrochloride variant of morpholine .
Physical And Chemical Properties Analysis
“this compound” is a colorless, oily, hygroscopic, volatile liquid with a characteristic amine odor . It has a molecular weight of 234.12 and a density of 1.2±0.1 g/cm3 .Scientific Research Applications
Gene Function Inhibition
Morpholine derivatives, including 3-(4-Chlorophenyl)morpholine, have been utilized in studies aiming to inhibit gene function in various model organisms. This approach has been tested across a range of organisms to study gene function, indicating its utility in genetic research and potential therapeutic applications (Heasman, 2002).
Environmental Impact Assessment
Research on chlorophenols, related to this compound, has evaluated their toxic effects on aquatic and mammalian life. The findings suggest moderate toxicity with significant effects upon long-term exposure, highlighting the importance of assessing environmental risks associated with these compounds (Krijgsheld & Gen, 1986).
Pharmacological Interest
The morpholine ring is a significant structure found in various organic compounds developed for diverse pharmacological activities. Studies on morpholine derivatives have showcased a broad spectrum of pharmacological profiles, underscoring their potential in developing novel therapeutic agents (Asif & Imran, 2019).
Antioxidant Activity Analysis
Analytical methods for determining antioxidant activity have been reviewed, with relevance to compounds like this compound. Understanding these assays is crucial for evaluating the antioxidant potential of various substances, which can have implications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Photoaffinity Labeling in Structural Biology
The application of photoaffinity labeling, involving compounds like this compound, has been reviewed in structural biology. This technique is instrumental in studying biological membranes and the interaction of biomolecules, offering insights into drug targets and biochemical pathways (Vodovozova, 2007).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Morpholine derivatives have been widely employed to enhance the potency of numerous bioactive molecules .
Mode of Action
Studies on morpholine-modified ru-based agents, which are designed to enhance the potency of bioactive molecules, have shown that these agents can destroy bacterial membranes and induce ros production in bacteria .
Biochemical Pathways
Morpholine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Morpholine-modified ru-based agents have shown promising antibacterial activity, including the ability to overcome bacterial resistance, remove biofilms produced by bacteria, inhibit the secretion of bacterial exotoxins, and enhance the activity of many existing antibiotics .
properties
IUPAC Name |
3-(4-chlorophenyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXIQCGISJJWHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



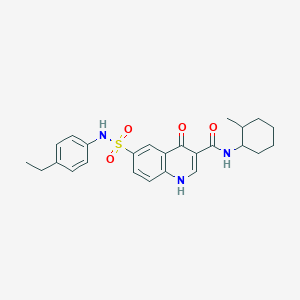


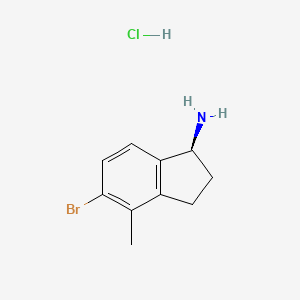
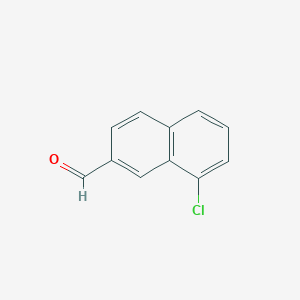
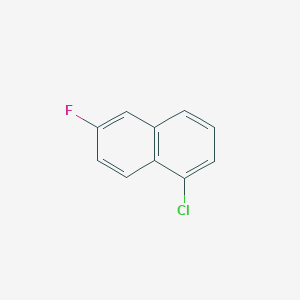


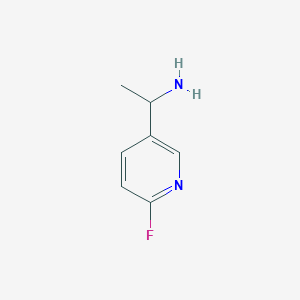

![3-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile](/img/structure/B3332574.png)
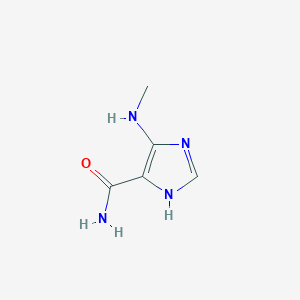
![2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3332603.png)
